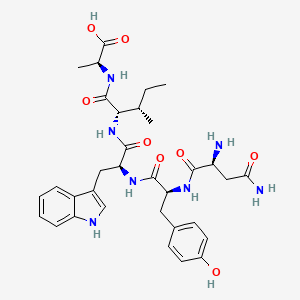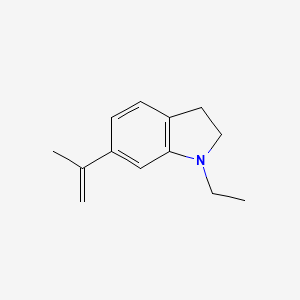
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is an organic compound with the molecular formula C14H20BrNO. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide typically involves the bromination of 3-methyl-N-(1-phenylethyl)pentanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiols, or ethers.
Reduction Reactions: Formation of primary or secondary amines and alcohols.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in the target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
- 2-Bromo-3-methyl-N-(1-phenylethyl)hexanamide
- 2-Bromo-3-methyl-N-(1-phenylethyl)heptanamide
Uniqueness
2-Bromo-3-methyl-N-(1-phenylethyl)pentanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenylethyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
917887-57-1 |
|---|---|
Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-bromo-3-methyl-N-(1-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3,(H,16,17) |
InChI Key |
XDBVKBKIGFRXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


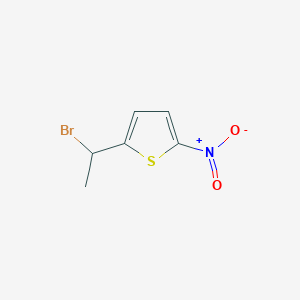
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
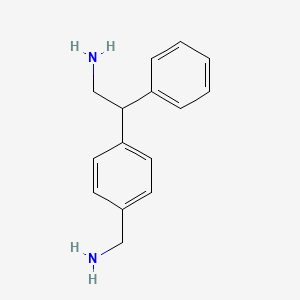

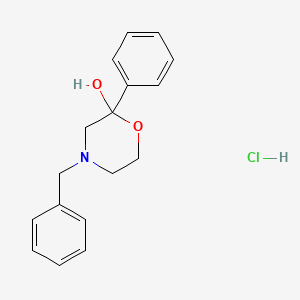
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)
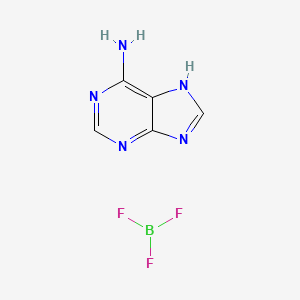

![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
